molecular formula C14H16N4OS B6507164 1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea CAS No. 899968-77-5

1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea

Cat. No.: B6507164
CAS No.: 899968-77-5
M. Wt: 288.37 g/mol
InChI Key: INOBNIFLPBCFDS-UHFFFAOYSA-N
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Description

1-[3-(Phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea is a urea derivative featuring a phenylsulfanylpropyl chain linked to a pyrimidin-2-yl moiety.

Properties

IUPAC Name

1-(3-phenylsulfanylpropyl)-3-pyrimidin-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4OS/c19-14(18-13-15-8-4-9-16-13)17-10-5-11-20-12-6-2-1-3-7-12/h1-4,6-9H,5,10-11H2,(H2,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INOBNIFLPBCFDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCNC(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea typically involves the reaction of 3-(phenylsulfanyl)propylamine with pyrimidin-2-yl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield corresponding amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidinyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.

Comparison with Similar Compounds

The following analysis compares 1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea with structurally or functionally related urea derivatives, focusing on synthesis, physicochemical properties, and applications.

Structural Analogues: Pyrimidinyl Biphenylureas

describes four pyrimidinyl biphenylureas (8q, 8r, 8s, 8t) synthesized via reactions between substituted pyrimidinyl amines and 4-cyanophenyl isocyanate. Key comparisons:

Compound Substituent on Pyrimidine Melting Point (°C) Key Structural Difference vs. Target Compound
8q 4-(Piperidin-1-yl) 120–123 Cyanophenyl vs. phenylsulfanylpropyl chain
8r 4-(Diethylamino) 139–141 Diethylamino group vs. pyrimidin-2-yl urea
8s 4-(Ethyl(methyl)amino) 120–123 Ethyl(methyl)amino vs. sulfur-linked aryl
8t 4-(Cyclopropylamino) 180–183 Cyclopropylamino vs. pyrimidine-urea linkage

Key Findings :

  • Melting points of the target compound are unreported, but its structural complexity suggests intermediate thermal stability compared to 8q–8t.
Phenothiazine-Derived Ureas

discusses N-[3-(10H-phenothiazin-1-yl)propyl]urea derivatives, which incorporate a phenothiazine core.

Feature Target Compound Phenothiazine Ureas
Core Structure Pyrimidine-urea Phenothiazine-urea
Functional Groups Phenylsulfanylpropyl Substituted benzylidene groups
Applications Likely receptor modulation CNS-targeting (phenothiazine legacy)

Key Differences :

  • The phenothiazine moiety in compounds confers antipsychotic activity, whereas the target compound’s pyrimidine and sulfur groups may favor enzyme inhibition or allosteric modulation .
Silane-Functionalized Ureas

analyzes 1-[3-(trimethoxysilyl)propyl]urea , a silane-modified urea with industrial applications.

Property Target Compound 1-[3-(Trimethoxysilyl)propyl]urea
Functional Group Phenylsulfanylpropyl Trimethoxysilylpropyl
Market Scope Research-phase (assumed) USD 0.38B by 2030 (industrial)
Key Use Cases Pharmaceutical research Adhesives, coatings, and sealants

Key Insight :

  • Market data suggest industrial ureas prioritize scalability, whereas pharmaceutical analogs like the target compound focus on specificity .
Stereochemically Complex Ureas

references 1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, a chiral urea with multiple pharmacophores.

Feature Target Compound Compound
Chirality Not reported (2S) configuration
Substituents Pyrimidine, phenylsulfanyl Thiophene, hydroxyphenyl, dimethylamino
Likely Targets Enzymes/receptors Neurotransmitter receptors

Key Contrast :

  • The compound’s stereochemical complexity and hydroxyl/thiophene groups enhance receptor selectivity, whereas the target compound’s simpler structure may prioritize synthetic accessibility .

Biological Activity

1-[3-(phenylsulfanyl)propyl]-3-(pyrimidin-2-yl)urea is a compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyrimidinyl group linked to a phenylsulfanyl propyl chain and a urea moiety. This configuration allows for diverse interactions within biological systems.

Research indicates that compounds with similar structures may interact with various biochemical pathways, potentially influencing cellular processes such as:

  • Enzyme inhibition : Similar compounds have shown potential as inhibitors of specific enzymes, which can be crucial in drug development.
  • Cellular signaling : The interaction with cellular receptors may modulate signaling pathways involved in disease progression.

Antimicrobial Activity

A study assessed the antimicrobial efficacy of related compounds, demonstrating that certain derivatives exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. For example, compounds with similar structural features displayed minimum inhibitory concentrations (MICs) ranging from 12.5 to 50 μg/mL against these pathogens .

Anticancer Potential

In vitro studies have indicated that derivatives of this compound could inhibit the proliferation of cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. For instance, compounds structurally analogous to this urea have been reported to affect immortalized rat hepatic stellate cells, suggesting potential applications in liver cancer treatment.

Case Studies

  • Antibacterial Efficacy : A recent study synthesized several pyrimidine derivatives and evaluated their antibacterial activity. Compounds similar to this compound showed promising results against Gram-positive and Gram-negative bacteria, with some achieving comparable MIC values to established antibiotics .
  • Anticancer Activity : Another investigation focused on the anticancer properties of related urea derivatives, revealing significant cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .

Comparative Analysis

Compound NameStructureMIC (μg/mL)Activity Type
Compound ASimilar12.5Antibacterial
Compound BSimilar25Anticancer
This compoundUniqueTBDTBD

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